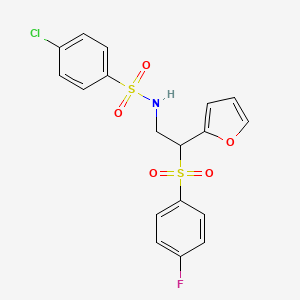![molecular formula C19H21N5O B2965723 1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034588-46-8](/img/structure/B2965723.png)
1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many biologically active compounds . The presence of the phenyl group and the tetrahydropyrazolo[1,5-a]pyridin-3-yl group could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, phenyl ring, and tetrahydropyrazolo[1,5-a]pyridin-3-yl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, phenyl group, and tetrahydropyrazolo[1,5-a]pyridin-3-yl group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structural features similar to the one have been synthesized for biological evaluations, such as anticancer and anti-inflammatory activities. For instance, pyrazolopyrimidines derivatives have been explored for their cytotoxicity against certain cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016). This suggests that derivatives of the compound could potentially exhibit similar biological activities, meriting investigation into their therapeutic potential.
Fungicidal Applications
The structural analogs of this compound have also been synthesized for their fungicidal properties. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as analogs to systemic fungicides like carboxin, showing significant activity against Basidiomycete species (Huppatz, 1985). This indicates the potential of such compounds in agricultural applications to protect crops from fungal pathogens.
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor activities of pyrazolopyridine and pyrazolopyrimidine derivatives. These compounds have been evaluated against various bacterial strains and cancer cell lines, showing promising results that highlight their potential as leads for the development of new therapeutic agents (El‐Borai et al., 2013). Such findings suggest that the compound of interest, due to its structural similarity, could also possess similar bioactivities, warranting further investigation into its antimicrobial and anticancer properties.
Chemical Synthesis and Methodology Development
The synthesis of complex pyrazole and pyrimidine derivatives often involves novel methodologies that can contribute to the advancement of organic synthesis techniques. For example, microwave-assisted synthesis has been employed to efficiently produce tetrazolyl pyrazole amides, indicating the role of innovative synthetic methods in generating compounds with potential biological activities (Hu et al., 2011). This underscores the importance of developing new synthetic strategies that can facilitate the production of the compound and its derivatives for further research.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23-18(11-16(22-23)14-7-3-2-4-8-14)19(25)20-12-15-13-21-24-10-6-5-9-17(15)24/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAHMGTZGYQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)
![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)
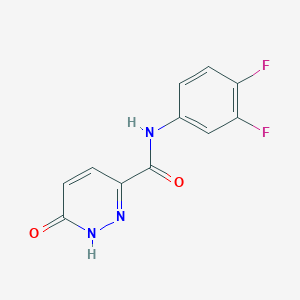
![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)
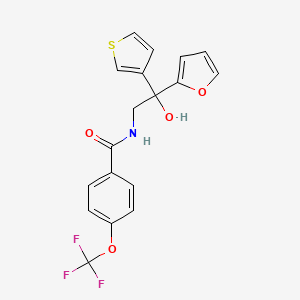
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2965655.png)
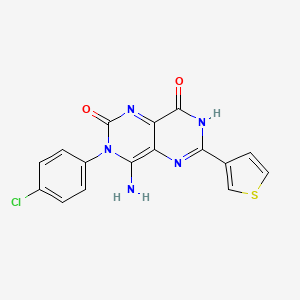
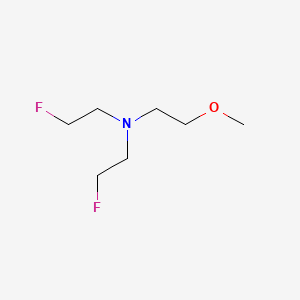
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2965660.png)

